BD750

JAK-STAT signaling Immunosuppression T-cell proliferation

BD750 is a benzothiazole-derived dual JAK3/STAT5 inhibitor (IC50: 1.5 μM mouse, 1.1 μM human T cells) distinguished by its unique capacity to induce tolerogenic dendritic cells (tolDC) with reduced costimulatory molecule expression and suppressed IL-6, IL-12, TNF-α secretion at 5–20 μM. Unlike pan-JAK inhibitors such as tofacitinib, this dual functional profile—T-cell proliferation blockade plus tolerogenic DC reprogramming—makes BD750 non-interchangeable for JAK3/STAT5 pathway studies and EAE adoptive-transfer models. Essential for dissecting STAT5-specific contributions to T-cell biology.

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
CAS No. 892686-59-8
Cat. No. B2647771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBD750
CAS892686-59-8
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2
InChIKeyQWUHPPCZZXKXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BD750 (CAS 892686-59-8): A JAK3/STAT5 Dual Inhibitor with Defined T-Cell Proliferation Suppression and Tolerogenic Dendritic Cell Induction


BD750, chemically designated as 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one, is a synthetic benzothiazole derivative that functions as a dual inhibitor of Janus kinase 3 (JAK3) and signal transducer and activator of transcription 5 (STAT5) . It is not a STAT3 inhibitor, as sometimes mischaracterized; its target specificity is for the JAK3/STAT5 signaling axis, which is critical for IL-2-mediated T-cell proliferation [1]. The compound exhibits IC50 values of 1.5 μM and 1.1 μM for inhibiting mouse and human T-cell proliferation, respectively, in IL-2-dependent assays . BD750 has also been shown to induce tolerogenic dendritic cells (tolDC) and ameliorate experimental autoimmune encephalitis (EAE) in murine models, distinguishing it from many JAK inhibitors that primarily focus on cytokine signaling blockade [1].

Why BD750 Cannot Be Casually Substituted: JAK3/STAT5 Dual Inhibition with a Unique Tolerogenic DC Phenotype


Although BD750 is often categorized with pan-JAK or selective JAK3 inhibitors, simple substitution with these analogs is not scientifically valid due to its distinct dual inhibition of JAK3 and STAT5 and its unique ability to induce tolerogenic dendritic cells (tolDC). Pan-JAK inhibitors like tofacitinib suppress a broader cytokine profile, often with higher potency but increased off-target effects, while BD750's specific IC50 values for T-cell proliferation (1.5 μM mouse, 1.1 μM human) reflect a more targeted functional outcome . More critically, BD750 induces a tolDC phenotype characterized by reduced costimulatory molecule expression and pro-inflammatory cytokine secretion, a property not shared by many JAK inhibitors, which directly translates to its in vivo efficacy in EAE models [1]. This combination of defined T-cell proliferation inhibition and immunomodulatory DC reprogramming makes BD750 a non-interchangeable tool compound for studies requiring JAK3/STAT5 pathway interrogation with a tolerogenic immune bias [1].

Quantitative Differentiation of BD750 Against Closest Comparators: Tofacitinib, Peficitinib, and Other JAK3 Inhibitors


JAK3/STAT5 Dual Inhibition vs. Tofacitinib: Functional T-Cell Proliferation IC50 Comparison

BD750's primary functional readout is inhibition of IL-2-induced T-cell proliferation, with IC50 values of 1.5 μM (mouse) and 1.1 μM (human) . In contrast, tofacitinib (CP-690550), a clinical JAK inhibitor, demonstrates a JAK3 IC50 of 1 nM in cell-free assays but exhibits 20- to 100-fold lower potency against JAK2 and JAK1 . While tofacitinib is more potent against isolated JAK3 enzyme activity, BD750's cellular potency reflects its dual JAK3/STAT5 inhibition, a mechanism not replicated by tofacitinib [1]. This functional divergence is critical for researchers needing to suppress STAT5-dependent T-cell proliferation without broad JAK1/JAK2 inhibition.

JAK-STAT signaling Immunosuppression T-cell proliferation

Tolerogenic Dendritic Cell Induction: BD750 vs. CP690550 (Tofacitinib) in EAE Model

BD750 uniquely induces tolerogenic dendritic cells (tolDC) with reduced expression of costimulatory molecules (CD80, CD86, CD83, CD40) and decreased pro-inflammatory cytokine secretion (IL-6, IL-12, TNF-α, IL-1β, IL-23) [1]. In a head-to-head comparison within the same study, BD750-treated DCs exhibited similar tolerogenic effects to those treated with CP690550 (tofacitinib), a JAK inhibitor [1]. However, BD750's specific dual JAK3/STAT5 inhibition may offer a distinct mechanistic profile. Adoptive transfer of BD750-induced tolDC loaded with MOG35-55 peptide significantly ameliorated EAE severity in mice, reducing Th1 and Th17 cell frequencies in the spleen [1]. This in vivo functional outcome is not consistently reported for other JAK3 inhibitors.

Dendritic cell immunology Autoimmunity EAE model

Selective STAT5 Phosphorylation Inhibition in DCs vs. Peficitinib

BD750 inhibits LPS-induced STAT5 phosphorylation in dendritic cells without affecting AKT phosphorylation, indicating selective JAK3/STAT5 pathway modulation [1]. In contrast, peficitinib (a JAK3 inhibitor) inhibits STAT5 phosphorylation with an IC50 of 124 nM in rat T-cells [2]. While peficitinib is more potent in enzyme and cellular assays, BD750's ability to suppress STAT5 phosphorylation specifically in DCs (at 5-20 μM) correlates with its tolerogenic DC induction phenotype [1]. This DC-specific STAT5 inhibition profile is a key differentiator for researchers studying DC-mediated immune tolerance.

STAT5 signaling Dendritic cell maturation Kinase selectivity

Cytokine Suppression Profile in DCs: BD750 vs. CP690550

BD750 treatment of LPS-stimulated DCs at 5-20 μM significantly reduced secretion of IL-6, IL-12, TNF-α, IL-1β, and IL-23, but did not modulate IL-10 production [1]. This cytokine suppression profile was comparable to that observed with CP690550 (tofacitinib) in the same study [1]. The lack of IL-10 induction distinguishes BD750 from other tolerogenic agents that rely on IL-10 upregulation, suggesting a distinct mechanism of immune deviation [1].

Cytokine profiling Dendritic cell biology Immunomodulation

Optimal Scientific and Preclinical Application Scenarios for BD750 Based on Quantitative Evidence


Generation of Tolerogenic Dendritic Cells for Autoimmune Disease Research

Based on its proven ability to induce tolDC with reduced costimulatory molecule expression and pro-inflammatory cytokine secretion, BD750 is ideally suited for generating tolerogenic DCs in vitro for subsequent adoptive transfer studies in models of multiple sclerosis (EAE) and other T-cell-mediated autoimmune conditions [1]. The compound's defined effective concentration range (5-20 μM) for this application provides a clear dosing window for reproducible experimental outcomes [1].

Selective JAK3/STAT5 Pathway Interrogation in T-Cell Proliferation Assays

With established IC50 values of 1.5 μM (mouse) and 1.1 μM (human) for inhibition of IL-2-driven T-cell proliferation, BD750 serves as a reliable tool compound for studying JAK3/STAT5-dependent signaling in T-cell activation without the confounding effects of broad JAK1/JAK2 inhibition seen with clinical JAK inhibitors . This makes it particularly valuable for dissecting STAT5-specific contributions to T-cell biology.

In Vivo Immunomodulation Studies Requiring DC-Mediated Tolerance Induction

The demonstrated in vivo efficacy of BD750-induced tolDC in ameliorating EAE severity upon adoptive transfer positions BD750 as a critical reagent for preclinical studies exploring DC-based tolerogenic therapies [1]. Researchers can use BD750 to generate antigen-specific tolDC for evaluating therapeutic potential in models of autoimmunity and transplantation.

Comparative Studies of JAK3 Inhibitors with Distinct Cellular Phenotypes

Given its dual JAK3/STAT5 inhibition and unique tolDC induction capability, BD750 is an essential comparator for studies evaluating the functional divergence among JAK3-targeting compounds. Direct comparisons with tofacitinib (CP690550) in DC assays have been established, providing a benchmark for assessing compound-specific immunomodulatory effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BD750

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.